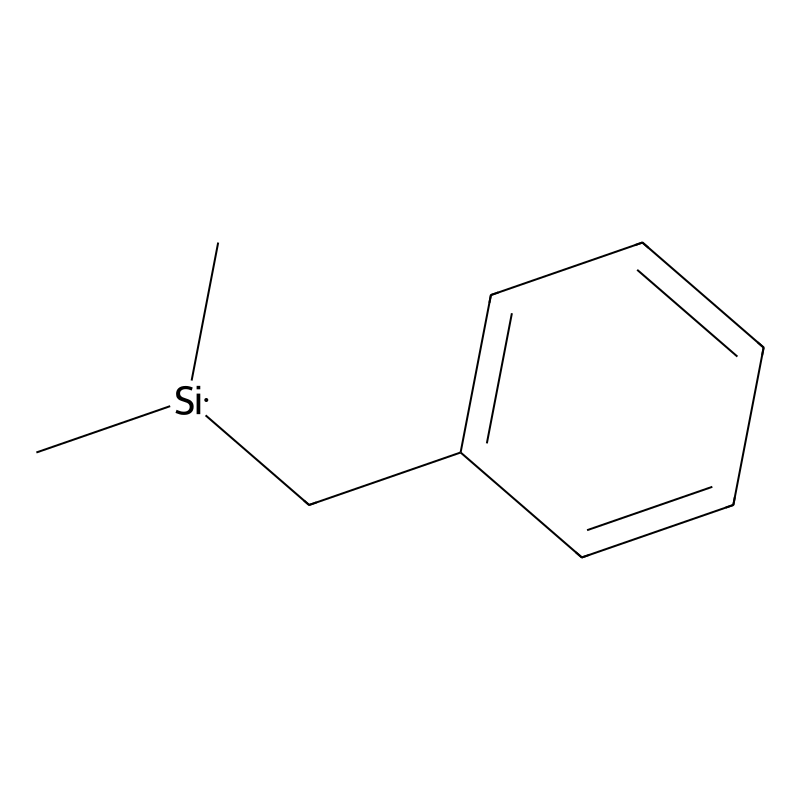

Benzyldimethylsilane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

BDMS can act as a protecting group for hydroxyl (-OH) functionalities in organic molecules. This means it can be attached to a hydroxyl group during a synthesis, preventing it from reacting with other reagents. Later, the BDMS group can be selectively removed to regenerate the free hydroxyl group. This technique is valuable for creating complex organic molecules with precise control over reactive sites ().

Surface Modification:

Due to its silicon-based structure, BDMS can be used to modify surfaces, making them more hydrophobic (water-repelling). This property is useful for creating water-resistant coatings on materials or for controlling the interaction of surfaces with biological molecules ().

Organometallic Chemistry:

BDMS can be a precursor for the synthesis of organometallic compounds containing silicon-benzyl groups. These compounds can be used as catalysts in various organic reactions or as building blocks for novel materials with unique properties ().

Material Science:

Limited research suggests BDMS might be applicable in the development of new materials. For instance, it could potentially be used as a precursor for silicon-based polymers or as a component in self-assembled monolayers on surfaces ().

Benzyldimethylsilane is an organosilicon compound characterized by the molecular formula and a CAS number of 1631-70-5. It consists of a benzyl group attached to a dimethylsilane moiety, making it a versatile compound in organic synthesis. This compound is notable for its stability and low toxicity, which contribute to its utility in various

Benzyldimethylsilane is primarily utilized in cross-coupling reactions, where it acts as a silicon-containing reagent. These reactions often involve the formation of carbon-silicon bonds, which are crucial in synthesizing complex organic molecules. The compound can participate in palladium-catalyzed cross-coupling reactions, demonstrating significant stability under various reaction conditions . Additionally, it can undergo hydrolysis to form silanol derivatives and can react with electrophiles due to the presence of the benzyl group.

Benzyldimethylsilane can be synthesized through several methods:

- Direct Silylation: This involves the reaction of benzyl chloride with dimethylsilane in the presence of a catalyst.

- Hydrosilylation: A process where an alkene or alkyne reacts with silanes under catalytic conditions to introduce silicon into organic frameworks.

- Cross-Coupling Reactions: Utilizing palladium or nickel catalysts to couple aryl or vinyl halides with silanes, including benzyldimethylsilane itself .

These methods highlight the compound's versatility and adaptability in synthetic organic chemistry.

Benzyldimethylsilane finds applications across various fields:

- Organic Synthesis: Used as a reagent in cross-coupling reactions to form carbon-silicon bonds.

- Material Science: Acts as a precursor for silicone polymers and coatings due to its silane functionality.

- Pharmaceuticals: Potentially useful in drug formulation and development due to its low toxicity and stability .

Benzyldimethylsilane shares structural similarities with several other organosilicon compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dimethylsilane | Simple silane; widely used as a precursor | |

| Trimethylsilane | More branched structure; used in various syntheses | |

| Benzyltrimethylsilane | Contains a benzyl group; used similarly | |

| Diphenylmethylsilane | Contains phenyl groups; used in polymer synthesis |

Uniqueness of Benzyldimethylsilane

Benzyldimethylsilane is unique due to its combination of a benzyl group with dimethylsilyl functionality, allowing for specific reactivity patterns not found in simpler silanes. Its stability under various reaction conditions makes it particularly valuable for complex organic syntheses where other silanes may fail .

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant